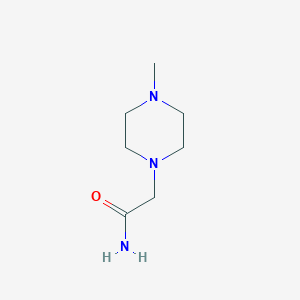

2-(4-Methylpiperazin-1-YL)acetamide

Description

Significance of Piperazine (B1678402) and Acetamide (B32628) Moieties in Drug Design and Discovery

The utility of the 2-(4-Methylpiperazin-1-YL)acetamide scaffold is rooted in the well-established roles of its two core components: piperazine and acetamide.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. acs.org Its prevalence in biologically active compounds is due to several advantageous properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular libraries and the fine-tuning of a compound's properties. Crucially, these nitrogen atoms often improve the pharmacokinetic profile of a drug candidate. acs.org They can increase water solubility and bioavailability, which are critical factors for oral drug administration. acs.org The piperazine moiety is a key structural feature in a wide array of successful drugs, demonstrating a vast range of pharmacological activities, including anticancer, antiviral, anthelmintic, and antipsychotic effects. acs.orgdrugbank.comchemeurope.com

The acetamide group (CH₃CONH₂) is the simplest amide derived from acetic acid. taylorandfrancis.com While simple in structure, it provides a critical functional handle in drug design. The amide bond is a fundamental feature of peptides and proteins, and the acetamide moiety can participate in hydrogen bonding with biological targets such as enzymes and receptors. nih.gov This ability to form specific molecular interactions is essential for a drug's mechanism of action. nih.gov Acetamide derivatives have been synthesized and investigated for a variety of therapeutic purposes, including as anti-inflammatory, anticonvulsant, and anticancer agents. youtube.combldpharm.com Its incorporation into larger molecules can enhance binding affinity and modulate electronic properties. nih.gov

The combination of the piperazine ring's favorable pharmacokinetic characteristics with the acetamide linker's capacity for specific biological interactions makes the integrated scaffold a powerful tool for developing novel therapeutics.

Overview of Therapeutic Applications of Derivatives Incorporating the this compound Moiety

The strategic combination of piperazine and acetamide has led to the development of highly effective therapeutic agents. The this compound moiety is a central component of several molecules investigated for various diseases, most notably in oncology and for fibrotic lung conditions.

A prominent example is its role in the development of Nintedanib (B1663095) , a potent small-molecule tyrosine kinase inhibitor. nih.gov Nintedanib functions as a triple angiokinase inhibitor by targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). acs.orgdrugbank.com These receptors are crucial in the signaling pathways that drive angiogenesis (the formation of new blood vessels that feed tumors) and fibrosis (the scarring of tissue). acs.orgdrugbank.com The specific intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, serves as a key reagent in the synthesis of Nintedanib and its deuterated derivatives. chemicalbook.com Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small-cell lung cancer (NSCLC), and systemic sclerosis-associated interstitial lung disease. nih.govnih.govdrugbank.com

Beyond oncology, derivatives of this scaffold are being explored for other therapeutic areas. Researchers have designed and synthesized novel 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential positive allosteric modulators (PAMs) for the excitatory amino acid transporter 2 (EAAT2). acs.org Dysfunction of EAAT2 is implicated in the progression of neurodegenerative diseases, making these compounds valuable research tools and potential leads for new treatments. acs.org

Furthermore, the versatility of the scaffold is demonstrated in studies where related structures have been synthesized and tested for other biological activities. For instance, various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for anticonvulsant activity, while other complex benzoxazole (B165842) derivatives containing a substituted piperazin-1-yl)acetamido group have shown promising in vitro antimicrobial and antifungal properties. nih.govnih.gov

| Derivative Class/Compound | Therapeutic Application | Key Research Finding | Citation |

|---|---|---|---|

| Nintedanib (incorporating the scaffold) | Anti-cancer, Anti-fibrotic | Acts as a triple angiokinase inhibitor of VEGFR, FGFR, and PDGFR. Used to treat Idiopathic Pulmonary Fibrosis (IPF) and Non-Small-Cell Lung Cancer (NSCLC). | acs.orgacs.orgnih.govdrugbank.com |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Chemical Reagent/Intermediate | Used as a key building block for the synthesis of Nintedanib and its deuterated derivatives for studying angiokinase inhibition. | chemicalbook.com |

| 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Neurodegenerative Diseases | Designed as potential positive allosteric modulators (PAMs) for the excitatory amino acid transporter 2 (EAAT2). | acs.orgacs.org |

| 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles | Antimicrobial/Antifungal | Synthesized derivatives showed a broad spectrum of activity against various Candida species, with MIC values ranging from 3.12-50 µg/mL. | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Anticonvulsant | Certain synthesized derivatives showed protection in the maximal electroshock (MES) seizure test in animal models. | nih.gov |

Historical Context of Research on this compound Derivatives

The history of the this compound scaffold is a story of chemical evolution, mirroring broader trends in drug discovery. The journey begins with its parent molecule, piperazine. First introduced to medicine as a treatment for gout due to its ability to dissolve uric acid, it gained widespread use as an anthelmintic (anti-worm) agent in 1953. drugbank.comchemeurope.comnih.gov For decades, its application was primarily for this purpose, leveraging its ability to paralyze parasites. drugbank.com

The transition of piperazine from a simple anthelmintic to a key component of complex, targeted therapies began in the late 20th century. The rise of molecular biology and a deeper understanding of disease pathways, particularly in cancer, spurred the search for drugs that could selectively inhibit specific enzymes like kinases.

The development of Nintedanib represents a pivotal moment for the this compound scaffold. The lead optimization program that ultimately yielded Nintedanib was initiated by Boehringer Ingelheim in 1998, with the goal of creating selective angiogenesis inhibitors. acs.org This research effort, spanning over a decade, culminated in the approval of Nintedanib in 2014. youtube.com This timeline places the development and application of this specific scaffold firmly within the modern era of rational, target-based drug design. The creation of Nintedanib showcased how the piperazine moiety could be integrated into a sophisticated indolinone core via an acetamide linker to create a highly potent and orally bioavailable multi-target kinase inhibitor.

More recent research, such as the investigation of related derivatives for neurodegenerative diseases and as antimicrobial agents in the 2000s and beyond, further illustrates the scaffold's perceived value and adaptability in addressing a range of contemporary health challenges. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZMRYGHFNKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592034 | |

| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83808-21-3 | |

| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methylpiperazin 1 Yl Acetamide and Its Derivatives

Alkylation of the Piperazine (B1678402) Nitrogen and Related Derivatives

The introduction of the methyl group on the piperazine nitrogen at the 4-position is a defining feature of the title compound. This is typically achieved by using 1-methylpiperazine (B117243) as a starting material. chemicalbook.com The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a well-documented derivative, directly employs 1-methylpiperazine, which reacts with a 2-chloro-N-arylacetamide intermediate. chemicalbook.comchemicalbook.com

The reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbon bearing the chlorine atom in the chloroacetamide intermediate. This forms the C-N bond and completes the 2-(4-methylpiperazin-1-yl)acetamide core structure. chemicalbook.com The general applicability of this method allows for the synthesis of a wide range of derivatives by using different substituted piperazines. For example, reacting a chloroacetamide intermediate with various N-substituted piperazines can lead to a library of compounds with diverse functionalities. researchgate.net

Table 1: Example of Piperazine Alkylation in Derivative Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Derivatization at the Terminal Acetamide (B32628) Nitrogen (N-substitution)

Further structural diversity can be achieved by modifying the terminal acetamide nitrogen. This involves using a substituted amine in the initial acetamide bond formation or by subsequent reactions on a primary acetamide. A prominent example is the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, where the acetamide nitrogen is substituted with both a methyl group and a 4-aminophenyl group. chemicalbook.comchemicalbook.com

This N-substitution is established early in the synthesis by starting with N-methyl-4-nitroaniline, which is first acylated with chloroacetyl chloride. chemicalbook.com The resulting N-substituted chloroacetamide is then reacted with 1-methylpiperazine. A final reduction step converts the nitro group to an amino group, yielding the highly functionalized derivative. chemicalbook.com The ability to introduce various substituents on the acetamide nitrogen is a key strategy for tuning the properties of the final molecule. The alkylation of primary amides is a known method for achieving N-substitution, often requiring specific conditions to ensure selectivity. researchgate.net

Incorporation of Diverse Aromatic and Heteroaromatic Scaffolds

The this compound framework serves as a versatile building block that can be linked to a wide array of aromatic and heteroaromatic systems. This is a common strategy in drug discovery to explore interactions with biological targets.

The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a clear example, where the acetamide is linked to a phenyl ring. chemicalbook.comchemicalbook.com This particular compound is noted as a reagent for the preparation of deuterated derivatives of nintedanib (B1663095), a complex molecule containing multiple aromatic and heteroaromatic rings. chemicalbook.com

Table 2: Examples of Incorporated Aromatic Scaffolds

| Scaffold Type | Derivative Name | Precursor | Reference |

|---|---|---|---|

| Phenyl | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-methyl-4-nitroaniline | chemicalbook.com |

| Thienopyridine | 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) | 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) | nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of base.

In the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the initial acylation with chloroacetyl chloride is performed at 50-55 °C for 2 hours. chemicalbook.com The subsequent reaction with 1-methylpiperazine is carried out at a slightly lower temperature of 45-50 °C for 4.5 hours. chemicalbook.com The use of specific temperature control and monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial for maximizing the yield and purity of the product. chemicalbook.com Following these optimized conditions, a yield of 79.27% with a purity of 98.91% was reported for the final product after purification by recrystallization. chemicalbook.com

The choice of solvent is also critical; ethyl acetate (B1210297) is used in the acylation step, which facilitates the work-up and separation of the organic phase. chemicalbook.com In the synthesis of chloroacetamide from ethyl chloroacetate, maintaining a low temperature (0–5 °C) is essential to prevent side reactions and achieve a good yield (78–84%). orgsyn.org These examples highlight that careful control over the reaction environment is paramount for successful and efficient synthesis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |

| Chloroacetyl chloride |

| 1-Methylpiperazine |

| N-methyl-4-nitroaniline |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide |

| Chloroacetamide |

| Ethyl chloroacetate |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |

| 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) |

| 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) |

| 2-Chloro-N-(p-tolyl)acetamide |

| 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide |

| Nintedanib |

| 2-mercaptonicotinonitrile |

Advances in Scalable Synthesis for Pharmaceutical Development

The scalable synthesis of this compound derivatives is critical for their viability as pharmaceutical intermediates. A notable example is the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a key intermediate in the production of the multi-targeted tyrosine kinase inhibitor, nintedanib. Various synthetic routes have been developed and optimized to ensure high yield and purity on an industrial scale.

One common approach involves a multi-step process beginning with the acylation of a substituted aniline (B41778), followed by nucleophilic substitution with 1-methylpiperazine and subsequent chemical modifications. A detailed, three-step synthesis for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has been reported, providing a practical example of a scalable process. google.com

Detailed Research Findings:

A patented method outlines a robust synthesis starting from N-methyl-p-nitroaniline. google.com The process involves three main stages:

Acylation: N-methyl-p-nitroaniline is reacted with chloroacetyl chloride in ethyl acetate. This step is crucial for introducing the acetamide backbone.

Nucleophilic Substitution: The resulting chloroacetamide intermediate is then reacted with 1-methylpiperazine to introduce the methylpiperazine moiety.

Reduction: The nitro group of the resulting compound is reduced to an amino group to yield the final product, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reduction is often achieved using reagents like sodium dithionite (B78146) (insurance powder). google.com

Table 1: Key Stages in the Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide google.com

| Stage | Key Reagents | Solvent | Temperature | Duration | Key Transformation |

| 1. Acylation | N-methyl-p-nitroaniline, Chloroacetyl chloride | Ethyl Acetate | 50-55 °C | 2 hours | Formation of N-(4-nitrophenyl)-N-methyl-2-chloroacetamide |

| 2. Nucleophilic Substitution | 1-methylpiperazine | Ethyl Acetate | 45-50 °C | 4.5 hours | Formation of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |

| 3. Reduction | Sodium dithionite, Ammonia water | Ethyl Acetate/Water | 50-55 °C | 2.5 hours | Reduction of nitro group to amino group |

Further advancements in the scalable synthesis of this key intermediate have focused on optimizing the reduction step. One patented method describes the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as activated carbon and anhydrous ferric chloride, in an ethanol (B145695) solvent. google.com This approach has been shown to efficiently reduce the nitro-intermediate to the desired amino-product with yields reaching up to 98%. google.com

Table 2: Optimized Reduction Conditions for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Synthesis google.com

| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Duration | Yield |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Hydrazine hydrate | Activated carbon, Anhydrous ferric chloride | Ethanol | 80 °C | 3.5 hours | ~98% |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Hydrazine hydrate | Activated carbon, Anhydrous ferric chloride | Ethanol | 60 °C | 6 hours | Not specified |

These optimized processes highlight the continuous efforts in process chemistry to develop more economical and efficient synthetic routes for key pharmaceutical intermediates. The choice of reagents, solvents, and reaction conditions is paramount in achieving high yields and purity, which are critical factors for the pharmaceutical industry. The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide serves as an excellent case study for the advances in scalable synthesis of complex piperazine-containing acetamide derivatives.

Pharmacological and Biological Activities of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-(4-methylpiperazin-1-yl)acetamide have demonstrated significant potential as anticancer and antitumor agents through various mechanisms of action. These compounds interfere with critical cellular processes involved in cancer progression, such as angiogenesis, cell signaling, proliferation, and survival.

Angiokinase Inhibition

A key strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Certain derivatives of this compound have been identified as potent inhibitors of angiokinases. For instance, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a crucial reagent in the synthesis of deuterated forms of nintedanib (B1663095). nih.gov Nintedanib itself is a multi-target angiokinase inhibitor, effectively targeting platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov The inhibition of these pathways ultimately hinders the development of the tumor's blood supply. Another related compound, N-(4-aminophenyl)-N-methyl-2-(4-nitrophenoxy)acetamide (NPA), derived from a this compound precursor, has demonstrated antiangiogenic properties by inhibiting the proliferation of endothelial cells. dntb.gov.ua

TRK Kinase Inhibition (e.g., overcoming resistant mutants)

Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors whose gene fusions can act as oncogenic drivers in a wide array of cancers. researchgate.net The development of TRK inhibitors has been a significant advancement in precision oncology. A notable derivative, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, known as IHMT-TRK-284, has emerged as a potent, orally available type II TRK kinase inhibitor. researchgate.net A key advantage of this compound is its ability to overcome drug resistance, a common challenge with targeted therapies. IHMT-TRK-284 has shown efficacy against various resistance mutations, including those in the ATP-binding pocket (V573M and F589L) and the DFG motif (G667C/S). researchgate.net

Table 1: Inhibitory Activity of IHMT-TRK-284 against TRK Kinases

| Kinase | IC50 (nM) |

| TRKA | 10.5 |

| TRKB | 0.7 |

| TRKC | 2.6 |

| Data sourced from a study on a novel orally available type II TRK kinase inhibitor. researchgate.net |

Inhibition of Cell Proliferation and Induction of Apoptosis

A fundamental characteristic of cancer is uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death). Several this compound derivatives have been shown to effectively inhibit cancer cell growth and trigger apoptosis. For example, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated significant antiproliferative activity. nih.gov Certain compounds within this series were found to arrest the cell cycle in the S phase and induce both early and late-stage apoptosis in cancer cells. nih.gov The core mechanism often involves the disruption of cellular signaling pathways that are essential for the survival and proliferation of cancer cells, ultimately leading to their demise.

Anti-Osteoclastogenesis via Molecular Pathway Modulation

While not a direct anticancer activity, the modulation of bone cell function is relevant in the context of bone metastases. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to pathological bone loss. Research has shown that certain piperazine-acetamide derivatives can inhibit osteoclast differentiation (osteoclastogenesis). Specifically, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) has been found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are mature osteoclasts. This inhibition is achieved by downregulating the expression of key osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628), also demonstrated the ability to inhibit osteoclast formation.

Table 2: Effect of NAPMA on Osteoclast-Specific Markers

| Marker | Effect |

| c-Fos | Downregulation |

| NFATc1 | Downregulation |

| DC-STAMP | Downregulation |

| Cathepsin K | Downregulation |

| MMP-9 | Downregulation |

| Data from a study on the inhibitory effects of NAPMA on osteoclast differentiation. |

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase plays a crucial role in tumor development and progression, making it an attractive target for cancer therapy. While direct evidence for c-Met kinase inhibition by this compound derivatives is an emerging area of research, studies on structurally related piperazine-containing compounds have shown promising results. For instance, novel pyrazolopyridine and pyrazolothiazole-based derivatives that incorporate a piperazine (B1678402) moiety have been synthesized and identified as potent inhibitors of c-Met kinase. These findings suggest that the piperazine-acetamide scaffold could be a valuable framework for the design of new c-Met inhibitors.

Anticonvulsant Activity

Beyond oncology, derivatives of this compound have been explored for their potential in treating neurological disorders, particularly epilepsy. A study focused on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed significant anticonvulsant activity in animal models. The anticonvulsant effects were particularly prominent in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent the spread of seizures. The activity of these compounds was found to be closely linked to the nature of the substituent on the anilide moiety of the molecule. For example, derivatives with a 3-(trifluoromethyl)anilide group generally displayed higher anticonvulsant protection compared to those with a 3-chloroanilide group.

Table 3: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test

| Compound | Substituent | Activity |

| 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 100 mg/kg (0.5h) |

| 19 | 3-(trifluoromethyl)anilide derivative | Protective at 300 mg/kg (0.5h) and 100 mg/kg (4h) |

| Data based on in vivo anticonvulsant screening. |

Efficacy in Animal Models of Epilepsy (e.g., MES, 6-Hz models)

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties in established animal models of epilepsy. nih.govnih.gov The maximal electroshock (MES) test and the 6-Hz psychomotor seizure model are standard screening tools used to identify compounds with the potential to treat generalized tonic-clonic seizures and therapy-resistant partial seizures, respectively. nih.govnih.gov

In these studies, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown notable activity. nih.govnih.gov Specifically, some of these compounds demonstrated protection in the MES seizures. nih.govnih.gov Furthermore, a number of these molecules also exhibited efficacy in the 6-Hz screen, which is a significant finding as this model is considered representative of human partial and therapy-resistant epilepsy. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was found to be effective in the MES test. nih.gov

The anticonvulsant activity of these derivatives appears to be influenced by the nature of the substituent on the anilide moiety. nih.gov For example, 3-(trifluoromethyl)anilide derivatives generally showed more pronounced activity in the MES test compared to their 3-chloroanilide counterparts. nih.govnih.gov

Interaction with Neuronal Voltage-Sensitive Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in neurons and are a key target for many antiepileptic drugs. nih.govmdpi.com The mechanism of action of some anticonvulsant this compound derivatives involves their interaction with these channels. nih.gov

In vitro studies have shown that certain potent derivatives from this class act as moderate binders to the neuronal voltage-sensitive sodium channels, specifically at site 2. nih.gov This interaction can modulate the activity of the sodium channels, thereby reducing neuronal hyperexcitability and suppressing seizure activity. The binding to this site is considered a key element in the anticonvulsant profile of these compounds. nih.gov

The structure of the derivatives plays a critical role in their ability to interact with sodium channels. The four homologous domains (I-IV) of the α-subunit of the sodium channel, each containing six transmembrane segments (S1-S6), form the channel's pore and voltage sensors. jhu.eduorthobullets.com The specific binding of these acetamide derivatives to a site within this complex structure is fundamental to their pharmacological effect.

Antimicrobial and Antimycobacterial Properties

In addition to their effects on the central nervous system, derivatives of this compound have been investigated for their potential to combat microbial infections. Research has demonstrated that these compounds possess a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.

Antibacterial Spectrum (e.g., against S. aureus, E. coli, P. aeruginosa, V. cholerae)

Several novel acetamide derivatives incorporating the piperazine moiety have been synthesized and screened for their antibacterial activity against a variety of pathogenic bacteria. nih.govnih.govijres.org These studies have included both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govindexcopernicus.com

For instance, certain N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have shown moderate to excellent activity against bacterial strains. ijres.org The antibacterial efficacy of these compounds is often influenced by the specific substitutions on the arylpiperazine ring. ijres.org Similarly, other hybrid molecules containing a piperazinyl-quinoline structure have demonstrated promising activity against strains like S. aureus and P. aeruginosa. nih.gov

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | P. mirabilis, B. subtilis | Moderate to Excellent |

| Piperazinyl-quinoline hybrids | S. aureus, P. aeruginosa, E. coli | Promising |

Antifungal Spectrum (e.g., against A. flavus, C. albicans)

The antifungal potential of this compound derivatives has also been explored. Studies have evaluated their efficacy against fungal pathogens such as Aspergillus flavus and Candida albicans. ijres.orgnih.gov C. albicans is a particularly important target due to its ability to cause opportunistic infections, especially in immunocompromised individuals. nih.gov

Research on N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives has shown that some of these compounds exhibit significant antifungal activity. ijres.org For example, derivatives containing a 4-bromophenyl or 3-hydroxyphenyl group on the piperazine ring displayed considerable activity against C. albicans. ijres.org The presence of specific substituents, such as fluorine, has also been shown to enhance the antifungal properties of these acetamide derivatives. ijres.org

| Compound Type | Fungal Strain | Activity Level |

|---|---|---|

| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | C. albicans, A. fumigates | Moderate to Excellent |

| Fluoro-substituted N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | C. albicans, A. fumigates | Equal to or greater than standard drugs |

Antitubercular Activity (e.g., against M. tuberculosis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and effective drugs. mdpi.comnih.govresearchgate.net Derivatives of this compound have been identified as a promising class of compounds with potential antitubercular activity. nih.govrsc.org

Research into various heterocyclic compounds has highlighted the potential of acetamide derivatives in inhibiting the growth of M. tuberculosis. indexcopernicus.comnih.gov For example, novel 2-(quinoline-4-yloxy)acetamides have demonstrated potent and selective antitubercular activity, with some compounds exhibiting submicromolar minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the cytochrome bc1 complex. nih.gov The structural features of these molecules, including the substituents on the acetamide and quinoline (B57606) rings, are critical for their antimycobacterial efficacy. nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. Several derivatives of this compound have been investigated for their anti-inflammatory properties. nih.govnih.gov These studies often utilize in vivo models, such as the carrageenan-induced paw edema test, to assess the ability of these compounds to reduce inflammation. nih.gov

One study on a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov This compound was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. nih.gov The mechanism of action is thought to involve the inhibition of these key inflammatory mediators.

Other research has explored a variety of acetamide derivatives, including those with indole (B1671886) and pyrazole (B372694) scaffolds, for their anti-inflammatory potential. nih.govui.ac.id These studies have shown that specific structural modifications can lead to potent anti-inflammatory activity, often comparable to or even exceeding that of standard drugs like diclofenac. nih.govui.ac.id

Platelet Aggregation Inhibition

Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. Research into N-(1,4-benzoxazinone)acetamide derivatives has identified compounds with significant antiplatelet activity.

One such study focused on the design and synthesis of these derivatives, leading to the identification of potent inhibitors of thrombin-induced platelet aggregation. nih.gov Among the synthesized compounds, N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide, designated as BOAP-AM6, demonstrated notable inhibitory effects. This compound contains the core this compound structure. The inhibitory activity of BOAP-AM6 was found to be comparable to that of aspirin, a well-known antiplatelet agent. nih.gov

The mechanism of action for these derivatives is believed to involve the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. nih.gov Molecular modeling studies suggest that compounds like BOAP-AM6 can interact with amino acid residues within the binding site of this receptor. nih.gov

Table 1: Platelet Aggregation Inhibitory Activity of a this compound Derivative

| Compound | Structure | IC₅₀ (μM) | Agonist | Reference |

|---|---|---|---|---|

| N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide (BOAP-AM6) | N-(1,4-benzoxazinone)acetamide derivative containing a this compound moiety | 8.93 | Thrombin | nih.gov |

Neuroprotective and Anti-Neuroinflammatory Potential

The neuroprotective potential of this compound derivatives has been explored, particularly in the context of anticonvulsant activity, which is a key aspect of neuroprotection in conditions like epilepsy.

A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsants, evaluated their efficacy in animal models of epilepsy. nih.govnih.gov Within this series, the compound N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (compound 12) was specifically tested. This compound, which contains the this compound core, was found to be effective in the maximal electroshock (MES) seizure test in mice at a dose of 100 mg/kg, indicating its potential to protect against generalized tonic-clonic seizures. nih.gov

The study highlighted that the anticonvulsant activity was closely linked to the substituent at the 3-position of the anilide moiety. nih.gov While many derivatives in the series showed activity, the research provides specific evidence for the neuroprotective potential of a direct derivative of this compound in a key model of epilepsy. nih.govnih.gov

Table 2: Anticonvulsant Activity of a this compound Derivative

| Compound | Structure | Test Model | Dose (mg/kg) | Activity | Reference |

|---|---|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | N-phenylacetamide derivative containing a this compound moiety | Maximal Electroshock (MES) | 100 | Effective at 0.5h post-administration | nih.gov |

Modulatory Effects on Glutamate (B1630785) Transporters (e.g., EAAT2)

Derivatives of this compound have been designed and synthesized as potential modulators of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is a crucial glutamate transporter in the central nervous system, and its dysfunction is implicated in various neurodegenerative diseases.

Research has focused on a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as novel positive allosteric modulators (PAMs) of EAAT2. These compounds are structurally related to the core focus of this article. A key finding from this research was the identification of a compound, referred to as compound 4 in the study, which demonstrated a significant inhibitory constant (Ki) of 29 nM in in vitro competitive binding assays. This indicates a high affinity for the EAAT2 transporter.

Furthermore, a radiolabeled version of this compound, [¹⁸F]4, showed excellent brain penetration and high specificity for EAAT2 in in vivo studies in rodents. These findings suggest that such derivatives could be valuable tools for studying EAAT2 and may have therapeutic potential in disorders associated with EAAT2 malfunction.

Table 3: Modulatory Effect of a 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Derivative on EAAT2

| Compound | Structure | Activity | Ki (nM) | Assay | Reference |

|---|---|---|---|---|---|

| Compound 4 | 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivative | EAAT2 Positive Allosteric Modulator | 29 | In vitro competitive binding |

Heat Shock Protein 70 (HSP70) Inhibition

Heat Shock Protein 70 (HSP70) is a molecular chaperone that plays a critical role in protein homeostasis and cell survival, making it a target of interest in various diseases, including cancer.

Despite the investigation of a wide range of chemical scaffolds as HSP70 inhibitors, a review of the available scientific literature did not yield specific research on the direct inhibitory activity of this compound derivatives on HSP70. While studies exist on other piperazine-containing compounds or different classes of acetamide derivatives targeting HSP70, a direct link to the this compound core structure in the context of HSP70 inhibition is not established in the currently available research. Therefore, this remains an area open for future investigation.

Mechanisms of Action and Molecular Interactions

Identification and Characterization of Molecular Targets (e.g., enzymes, receptors, kinases)

The 2-(4-methylpiperazin-1-yl)acetamide moiety is a recurring feature in compounds designed as kinase inhibitors. lgcstandards.com These molecules have shown affinity for several enzymes critical to cell signaling and proliferation, suggesting that this chemical group contributes to the binding and inhibitory activity.

Key molecular targets identified for compounds incorporating the this compound structure include:

Angiokinases: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is utilized as a reagent in the synthesis of deuterated nintedanib (B1663095) derivatives, which are known for their angiokinase inhibitory properties. chemicalbook.com

Tropomyosin Receptor Kinases (TRKs): The TRK family of kinases, which are crucial in neuronal processes and are implicated in various cancers when dysregulated, are a significant target. researchgate.net A novel, orally available type II TRK kinase inhibitor, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284), has been discovered, which is capable of overcoming multiple resistance mutations. researchgate.net

Receptor Tyrosine Kinase (RET): This kinase is pivotal in the development of several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC). nih.gov A potent and selective RET inhibitor, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, incorporates the related 4-methylpiperazin-1-yl group and demonstrates significant inhibitory activity against both wild-type and mutated forms of the RET protein. nih.gov

Other Enzymes and Receptors: In a broader sense, compounds containing this moiety are believed to interfere with various enzymes and receptors that are involved in cancer cell proliferation, ultimately leading to apoptosis.

Modulation of Intracellular Signaling Pathways (e.g., TRAF6, RAS-MAPK, PI3K-AKT)

The inhibition of kinases, as identified in the previous section, directly impacts the intracellular signaling pathways they govern. While direct studies on this compound's effect on these pathways are not available, its role as a key component of potent kinase inhibitors allows for well-supported inferences.

RAS-MAPK Pathway: The RAS-MAPK pathway is a critical cascade controlling cell proliferation and survival, and it is frequently hyperactivated in cancer. nih.govnih.gov Receptor tyrosine kinases, such as the TRK and RET families, are primary activators of RAS and its downstream effectors RAF, MEK, and ERK. nih.govnih.gov By inhibiting upstream kinases like TRK and RET, compounds containing the this compound scaffold are expected to suppress the aberrant signaling through the RAS-MAPK pathway, thereby inhibiting tumor cell growth and survival. nih.gov

PI3K-AKT Pathway: The PI3K-AKT pathway is another central signaling nexus that regulates cell survival, growth, and apoptosis. youtube.com This pathway is activated by numerous growth factors and receptor tyrosine kinases. youtube.comnih.gov Activated AKT can phosphorylate a host of downstream targets to promote cell survival and inhibit apoptosis. youtube.comnih.gov The inhibition of receptor tyrosine kinases by molecules featuring the this compound group would lead to a downstream blockade of PI3K-AKT signaling. This disruption is a key mechanism for inducing apoptosis in cancer cells. nih.gov

TRAF6 Pathway: There is currently no direct evidence in the reviewed literature linking this compound or its derivatives to the modulation of the TRAF6 signaling pathway.

Binding Site Analysis and Ligand-Protein Interactions

A detailed binding site analysis specifically for this compound is not extensively documented in public literature. However, insights can be drawn from the analysis of the more complex molecules that contain this moiety and their interaction with kinase targets.

For instance, the development of the potent RET inhibitor containing a 4-methylpiperazine group was based on a rational design strategy for Type II kinase inhibitors . nih.gov This class of inhibitors binds to the kinase in its inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This binding mode typically involves the inhibitor occupying the ATP-binding pocket and extending into an adjacent allosteric site, which is accessible only in the inactive state. The piperazine (B1678402) group in such inhibitors often serves to improve solubility and can form hydrogen bonds or other interactions with the protein backbone in the solvent-exposed region of the binding site, anchoring the ligand.

Comparative Analysis of Mechanisms with Related Chemotypes

The this compound scaffold is part of a larger family of piperazine-containing compounds with diverse biological activities. Comparing its role in different molecular contexts helps to understand its mechanistic contribution.

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV): This compound replaces the aminophenyl group of a related structure with a benzothiazole (B30560) ring. It has demonstrated anticancer properties, suggesting that the core this compound unit can be coupled with different aromatic systems to achieve cytotoxic effects, likely through similar mechanisms of kinase or receptor inhibition.

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz): This molecule features a piperazine-acetamide core but with different substitutions. It was found to be a potent inhibitor of osteoclastogenesis, the process of bone resorption. nih.gov PPOAC-Bz was shown to block the formation of mature osteoclasts and suppress bone resorption activity, highlighting that the piperazine-acetamide chemotype can be directed toward targets outside of the typical kinase families to regulate other critical cellular processes. nih.gov

Diaryl-pyrimidinamine Derivatives: The related compound N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide serves as a reagent for synthesizing diaryl-pyrimidinamine derivatives. chemicalbook.com These derivatives have shown potential as anti-breast cancer agents, indicating the versatility of the piperazine-acetamide fragment in generating libraries of compounds for screening against various cancer types. chemicalbook.com

This comparative analysis shows that while the this compound moiety is a common feature in molecules targeting kinases for cancer therapy, its combination with different chemical fragments can yield compounds with distinct biological activities, such as the regulation of bone metabolism.

Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives

Influence of Substituents on the Piperazine (B1678402) Ring

The substitution on the piperazine ring, particularly at the N-4 position, plays a pivotal role in modulating the pharmacological profile of 2-(4-methylpiperazin-1-yl)acetamide derivatives. The prototypical methyl group itself is often a key feature for activity.

The nature of the substituent at the N-4 position of the piperazine ring can significantly impact activity. While the methyl group is a common and often effective substituent, alterations with bulkier alkyl chains have been explored to probe the steric and electronic requirements of the binding site. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated for anticonvulsant activity, the N-4 substituent was varied. While specific data on a broad range of alkyl chains is not extensively detailed in the provided results, the consistent presence of the methyl group in active compounds across different studies suggests its importance for optimal interaction with various biological targets.

In the context of antimicrobial agents, modifications on the piperazine ring have been shown to be critical. For example, the incorporation of electron-withdrawing groups like chloro, bromo, or nitro has been reported to enhance antibacterial activity, whereas electron-donating groups may reduce potency. nih.gov This highlights the sensitivity of the biological target to the electronic properties of the piperazine substituent.

The following table summarizes the influence of substituents on the piperazine ring based on available data.

Effects of Modifications on the Acetamide (B32628) Linker

The acetamide linker, connecting the piperazine moiety to an aromatic or heteroaromatic ring system, is a critical component for maintaining the appropriate spatial orientation of the key pharmacophoric features. Modifications to this linker, such as altering the length of the methylene (B1212753) bridge or introducing substituents like fluorine, can have profound effects on activity.

Studies on aryl acetamide triazolopyridazines have indicated that the acetamide linker is often superior to a urea (B33335) linker in terms of potency. nih.gov This suggests that the specific electronic and conformational properties of the acetamide group are crucial for optimal binding. The length of the linker is also a key determinant of activity. For instance, in phenothiazine (B1677639) derivatives, a three-carbon chain between the heterocyclic nitrogen and the terminal amino group is considered critical for neuroleptic activity. slideshare.net Deviations from this optimal length, either shorter or longer, can lead to a decrease in potency. youtube.com

Impact of Aromatic and Heteroaromatic Ring Systems

The nature of the aromatic or heteroaromatic ring system attached to the acetamide linker is a major determinant of the biological activity and target selectivity of this compound derivatives. A wide variety of ring systems have been explored, leading to compounds with diverse pharmacological properties.

Aminophenyl and Phenyl Groups: Derivatives bearing a simple phenyl or aminophenyl group have shown a range of activities. For example, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide serves as a key intermediate in the synthesis of the multi-kinase inhibitor nintedanib (B1663095), highlighting the importance of the aminophenyl moiety for anti-angiogenic and anti-tumor activity. mdpi.com N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been investigated as anticonvulsants, with substitutions on the phenyl ring significantly influencing their activity. nih.gov

Quinoline (B57606): The quinoline nucleus, when coupled with the this compound scaffold, has been explored for developing dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov The strategic fusion of these pharmacophores can lead to potent compounds for the potential treatment of Alzheimer's disease.

Benzothiazole (B30560): Benzothiazole-piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular and breast cancer. nih.gov Dihalo-substituted benzylpiperazine moieties attached to the benzothiazole core were found to exhibit the highest cytotoxic effects. nih.gov Additionally, some derivatives have shown moderate and selective inhibition of AChE. nih.gov

Phenothiazine: The phenothiazine ring system, when incorporated into structures containing a piperazine-acetamide linkage, has been a cornerstone in the development of antipsychotic drugs. The substitution pattern on the phenothiazine ring, particularly at the 2-position, and the length of the alkyl chain connecting to the piperazine nitrogen are critical for dopamine (B1211576) receptor antagonism. slideshare.netyoutube.comnih.gov

Indazole and Pyrimidine (B1678525): Novel indole (B1671886) and indazole-piperazine pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and neuroprotective activities, showing potential for the treatment of ischemic stroke. researchgate.netnih.gov Specifically, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. researchgate.net Pyrimidine-based derivatives have also been designed as selective AChE inhibitors. researchgate.net

Thiazole (B1198619): The thiazole ring has been incorporated into this compound derivatives to generate compounds with significant antimicrobial and antinociceptive activities. nih.govnih.gov For instance, 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives have exhibited good antibacterial activity. nih.gov

The following table provides a summary of the impact of different aromatic and heteroaromatic ring systems.

Elucidation of Key Pharmacophoric Features for Specific Activities

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to exert a specific biological activity. For this compound derivatives, the key pharmacophoric features can be broadly defined as a combination of a basic nitrogen center (piperazine), a hydrogen bond acceptor (the carbonyl group of the acetamide), and a hydrophobic aromatic/heteroaromatic region.

The specific arrangement and nature of these features dictate the compound's interaction with its biological target. For example, in the context of antipsychotic activity targeting dopamine receptors, a protonated tertiary amino group on the piperazine ring is thought to form hydrogen bonds with the receptor, mimicking the interaction of dopamine. slideshare.net The presence of an electron-withdrawing group at the 2-position of a phenothiazine ring further enhances this interaction. slideshare.net

Pharmacophore models are typically developed based on a set of active compounds and can be used to virtually screen large compound libraries to identify new potential inhibitors. researchgate.net These models often consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional orientation.

Strategic Modifications for Enhanced Potency and Selectivity

The ultimate goal of SAR studies is to guide the strategic modification of a lead compound to enhance its potency and selectivity for the desired biological target. For this compound derivatives, several strategies have been successfully employed.

One common strategy is the introduction of specific substituents on the aromatic or heteroaromatic ring. For example, in the development of quinazoline-based EGFR inhibitors, the introduction of a chloro-substituent in the meta position of the aniline (B41778) residue was found to increase the inhibitory activity. nih.gov Similarly, for thiazole-based pyridazinone anticonvulsants, electron-withdrawing groups on the phenyl ring enhanced seizure protection. mdpi.com

Another key strategy involves modifying the piperazine ring. Lipophilic substituents on the piperazine ring of oxazolo[5,4-d]pyrimidines were found to improve binding affinity to the CB2 receptor. mdpi.com

Furthermore, the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has been effectively used. The development of quinoline-piperazine-acetamide conjugates as dual AChE/BChE inhibitors is a prime example of this approach. nih.gov This strategy aims to create molecules that can interact with multiple binding sites or targets, leading to enhanced efficacy.

The systematic exploration of these modifications, guided by SAR data and computational modeling, has proven to be a powerful approach for the development of novel and effective therapeutic agents based on the this compound scaffold.

Preclinical Pharmacological Investigations of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives

In Vitro Biological Efficacy Studies

In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity at a cellular and molecular level. For derivatives of 2-(4-Methylpiperazin-1-YL)acetamide, these investigations have spanned anticancer, enzyme-inhibiting, and antimicrobial activities.

Cell-Based Assays (e.g., cancer cell lines, osteoclast differentiation assays)

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. These assays are crucial for identifying compounds with selective anticancer activity.

One study synthesized a series of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which incorporate the piperazine (B1678402) acetamide (B32628) moiety. nih.gov The antiproliferative activity of these compounds was tested against four cancer cell lines. Compound 7a emerged as the most potent, with IC₅₀ values ranging from 0.029 to 0.147 µM. nih.gov Further investigation revealed that compound 7a could induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

In another study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. nih.gov Compound 5 from this series showed notable anticancer activity against both HCT116 and RAW264.7 cancer cell lines. nih.gov

Additionally, a library of antiviral piperazine-derived compounds, which share structural similarities, were screened for anticancer properties. nih.gov Compounds 35 and 37 from this group demonstrated selective cytotoxic activity against MCF7 breast cancer cells and A549 lung cancer cells when compared to normal breast (MCF 10A) and lung (MRC-5) cells. nih.gov Thiazole-(benz)azole derivatives have also been synthesized and tested against A549 and C6 tumor cell lines, with compounds 6f and 6g showing significant anticancer effects by directing tumor cells toward apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Enzyme Inhibition Assays

The mechanism of action for many drugs involves the inhibition of specific enzymes. Derivatives of this compound have been investigated for their enzyme inhibitory potential. For instance, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is thought to inhibit certain enzymes critical for cancer cell proliferation and may possess kinase inhibition activity. This compound is also used as a reagent for preparing deuterated derivatives of nintedanib (B1663095), which are known for their angiokinase inhibitory effects. chemicalbook.com

A study on 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine] sulfonyl}phenoxy)-N-(aryl) acetamides demonstrated their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, as indicated by their IC₅₀ values. researchgate.net

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration)

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area. A study involving (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulphonamide derivatives found that many of the synthesized compounds displayed antimicrobial activity. ijnrd.org

Specifically, compound 7f showed prominent antibacterial activity against Proteus vulgaris with a Minimum Inhibitory Concentration (MIC) of 93.7 µg/ml, which was superior to the standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org Furthermore, compounds 7g and 7i exhibited superior antifungal activity against Aspergillus Niger (MIC 93.7 µg/ml) compared to the standard nystatin (B1677061) (MIC 125 µg/ml). ijnrd.org

Another series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives also underwent antimicrobial evaluation. nih.gov Compounds 3, 8, 11, and 12 from this series displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.gov Similarly, studies on N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity, particularly against gram-negative strains like E. Coli. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Derivatives

In Vivo Animal Models of Disease

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of human diseases. These models are essential for evaluating a compound's efficacy and its effects within a complex biological system.

Antitumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of potential cancer therapeutics. nih.gov A novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine, compound 7a , was tested in a HepG2 xenograft model. nih.gov The results were significant, showing that compound 7a markedly inhibited tumor growth without causing a significant loss of body weight in the treated mice, suggesting its potential as a promising new anticancer agent. nih.gov

Anticonvulsant Activity in Rodent Models

Derivatives of this compound have been extensively evaluated for their anticonvulsant properties in various rodent models of epilepsy. nih.gov Initial screening is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govuj.edu.pl

In a study of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, activity was observed almost exclusively in the MES seizure model, particularly for 3-(trifluoromethyl)anilide derivatives. nih.govuj.edu.pl For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12 ) was effective in the MES test. nih.govuj.edu.pl Another derivative, compound 19 , showed high anticonvulsant activity, protecting animals at both 0.5 hours and 4 hours post-administration. nih.gov Several molecules from this series also demonstrated activity in the 6-Hz screen, which is an animal model for therapy-resistant epilepsy. nih.gov

Another study synthesized a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The most active compound, 6 , which contains a piperazin-1-yl-2-oxoethyl moiety, showed a more beneficial median effective dose (ED₅₀) in the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug, valproic acid. mdpi.com

Table 3: Anticonvulsant Activity of Selected Derivatives in Rodent Models

Exploratory Toxicology and Safety Assessment (in vitro and in vivo considerations)

The preclinical safety evaluation of novel chemical entities is a critical step in drug development, aimed at identifying potential target organ toxicities and establishing a preliminary safety profile. For derivatives of this compound, a comprehensive understanding of their toxicological properties is essential. This section details the exploratory toxicology and safety assessments of these derivatives, drawing from in vitro and in vivo studies on structurally related compounds and the broader class of piperazine derivatives.

The core structure, this compound, serves as a key intermediate in the synthesis of several pharmaceutical agents, most notably the kinase inhibitor Nintedanib. Consequently, much of the toxicological understanding of this scaffold is derived from the extensive preclinical safety studies conducted on Nintedanib and its related impurities and metabolites.

In Vitro Considerations

In vitro toxicological assays are fundamental in the early assessment of a compound's potential for cytotoxicity, genotoxicity, and specific organ toxicity. For derivatives of this compound, a range of in vitro studies on related molecules have provided valuable insights.

Cytotoxicity:

The cytotoxicity of piperazine derivatives has been evaluated across various cell lines. Studies on second-generation piperazine derivatives designed as radiation countermeasures have demonstrated that their cytotoxic potential can be influenced by the nature of the substituents. nih.gov For instance, a series of 1-(2-hydroxyethyl)piperazine derivatives showed lower toxicity compared to the established radioprotector amifostine. nih.gov The lipophilicity of the derivatives, often quantified by the log P value, has been shown to correlate with cytotoxicity, with more lipophilic compounds generally exhibiting higher toxicity. nih.gov

In the context of hepatotoxicity, a known concern for some piperazine-containing compounds, in vitro models using human hepatic cell lines (e.g., HepG2, HepaRG) and primary rat hepatocytes have been employed. fda.gov For some piperazine designer drugs, the mechanism of cytotoxicity has been linked to the induction of oxidative stress, leading to the formation of reactive species, depletion of intracellular glutathione (B108866) (GSH) and ATP, mitochondrial membrane potential disruption, and activation of caspase-3, ultimately culminating in apoptosis. fda.gov

Genotoxicity and Mutagenicity:

The assessment of mutagenic and genotoxic potential is a cornerstone of preclinical safety evaluation. For acetamide, a structural component of the target molecule, in vivo mutation assays in rats have shown no evidence of mutagenicity, even at doses that induced hepatocarcinogenesis. nih.gov This suggests that the carcinogenic effects of acetamide may be linked to non-genotoxic mechanisms, such as increased cell proliferation. nih.gov

More complex benzothiazole (B30560) derivatives incorporating a piperazine ring have been subjected to mutagenicity and genotoxicity testing. syncozymesnad.com In one study, a specific benzothiazole-piperazine derivative was found to be non-mutagenic in the Ames test using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9). syncozymesnad.com Furthermore, this compound did not induce chromosomal aberrations in human lymphocytes in vitro, indicating a lack of genotoxic potential under the tested conditions. syncozymesnad.com

The PubChem database provides hazard classifications for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a close analog and an intermediate in the synthesis of Nintedanib. The hazard statements indicate that this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation, highlighting the potential for localized toxicity. nih.gov

| In Vitro Toxicology Profile of Related Piperazine Acetamide Derivatives | |

| Test System | Key Findings |

| Human Hepatic Cell Lines (HepG2, HepaRG) & Primary Rat Hepatocytes | For some piperazine derivatives, cytotoxicity is mediated by oxidative stress, ATP depletion, and apoptosis. fda.gov |

| Human Cell Lines (Cytotoxicity Screening) | Cytotoxicity of piperazine derivatives is influenced by lipophilicity; some novel derivatives show lower toxicity than amifostine. nih.gov |

| Salmonella typhimurium (Ames Test) | A benzothiazole-piperazine derivative was found to be non-mutagenic in TA98 and TA100 strains. syncozymesnad.com |

| Human Lymphocytes (Chromosomal Aberration Assay) | A benzothiazole-piperazine derivative did not show genotoxic potential. syncozymesnad.com |

In Vivo Considerations

In vivo toxicology studies in animal models are essential for understanding the systemic effects of a compound and identifying potential target organs of toxicity.

General Toxicity:

The in vivo toxicological profile of Nintedanib, which contains the this compound moiety, has been extensively studied in mice, rats, and monkeys for up to 12 months. fda.gov The primary target organs of toxicity identified in these studies were bone, liver, kidney, ovaries, and the immune system (adrenal glands, bone marrow, spleen, and thymus). fda.gov

Studies on acetamide in rats have revealed hepatotoxicity at higher doses, characterized by significant changes in serum levels of aspartate aminotransferase and alanine (B10760859) aminotransferase, as well as various histopathological changes in the liver. nih.gov Effects on the hematopoietic system were also noted, with alterations in red blood cell parameters and a decrease in erythroblasts in the spleen at high concentrations. nih.gov

The use of alternative in vivo models, such as the nematode Caenorhabditis elegans, has provided further insights into the potential neurotoxic effects of piperazine derivatives. Exposure to certain piperazine designer drugs in C. elegans resulted in developmental alterations, decreased reproductive capacity, and reduced locomotor activity, suggesting potential nervous system dysfunction. capotchem.com

Carcinogenicity and Developmental Toxicity:

Long-term carcinogenicity studies of Nintedanib in rats and mice did not reveal any significant treatment-related tumorigenic findings. fda.gov Furthermore, Nintedanib was found to be negative in a battery of genetic toxicity tests. fda.gov

Reproductive and developmental toxicology studies of Nintedanib were conducted in rats and rabbits. The no-observed-adverse-effect levels (NOAELs) established from these studies provided exposure margins that were considered acceptable for its clinical use. fda.gov

| In Vivo Toxicology Profile of Related Compounds | |

| Animal Model | Compound/Class |

| Rats, Mice, Monkeys | Nintedanib |

| Rats | Acetamide |

| Caenorhabditis elegans | Piperazine Designer Drugs |

Computational and in Silico Approaches in the Study of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in elucidating the binding mode of 2-(4-Methylpiperazin-1-YL)acetamide derivatives at a molecular level, providing insights into the key interactions that govern their biological activity.

In a typical molecular docking study, the three-dimensional structures of both the ligand and the target protein are required. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB), while the ligand's structure can be generated and optimized using computational chemistry software. The docking process then involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

For instance, studies on related piperazine-acetamide scaffolds, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, have utilized molecular docking to understand their anticancer potential. nih.govresearchgate.netnih.gov In these studies, derivatives were docked into the binding pockets of specific protein targets. The results of such simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.govresearchgate.netnih.gov For example, a molecular docking analysis might show that the carbonyl oxygen of the acetamide (B32628) group acts as a hydrogen bond acceptor, while the piperazine (B1678402) ring engages in hydrophobic interactions within the binding pocket.

A study on pyrazine-linked 2-aminobenzamides, which also contain a piperazine moiety, employed molecular docking to understand their activity as histone deacetylase (HDAC) inhibitors. nih.gov The docking results helped to rationalize the structure-activity relationship (SAR) by showing how different substituents on the piperazine scaffold influence binding affinity. nih.gov

While specific docking studies on this compound are not extensively published, the methodology applied to its close analogs provides a clear framework for how such investigations would be conducted. The insights from these studies are crucial for the rational design of new derivatives with improved potency and selectivity.

Table 1: Illustrative Example of Interacting Residues in a Molecular Docking Study of a Piperazine Derivative

| Interacting Residue | Interaction Type |

| TYR 236 | Hydrogen Bond |

| ASP 345 | Hydrophobic Interaction |

| PHE 290 | Pi-Pi Stacking |

| LEU 391 | Hydrophobic Interaction |

| SER 289 | Hydrogen Bond |

This table is illustrative and based on typical interactions observed in docking studies of piperazine-containing ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound derivatives, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing.

A QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). Finally, a mathematical model is developed to correlate these descriptors with the observed biological activity.

Studies on various piperazine derivatives have successfully employed QSAR to understand their therapeutic potential. For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors revealed that constitutional descriptors, such as the number of double bonds and oxygen atoms, play a vital role in their binding affinity. openpharmaceuticalsciencesjournal.com Another QSAR investigation on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors successfully modeled their inhibitory activity using 2D autocorrelation descriptors. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A statistically robust and validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, facilitating the rational design of more potent compounds.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Examples |

| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR) |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Constitutional | Number of atoms, Number of rings, Number of rotatable bonds |

Prediction of Pharmacokinetic Profiles and Metabolic Stability (e.g., ADMET predictions)

For a drug candidate to be successful, it must not only have high efficacy but also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the drug's fate in the body. In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with potential liabilities, thereby reducing the high attrition rates in later stages of drug development.

Various computational models and web-based tools are available to predict the ADMET properties of molecules like this compound and its derivatives. These tools use large datasets of experimentally determined properties to build predictive models based on a compound's structure.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted to estimate how well a compound is absorbed from the gut.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound and whether the compound is an inhibitor of these enzymes. This is crucial for anticipating drug-drug interactions.

Excretion: Properties like renal clearance can be estimated to understand how a compound is eliminated from the body.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP2D6 Inhibitor | Yes |

| hERG I Inhibitor | No |

| Ames Mutagenicity | No |

Disclaimer: These are predicted values from publicly available in silico tools and have not been experimentally verified.

Virtual Screening for Novel Active Compounds